

# The Three-Dimensional Structure of Kalata B1 by NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|--|
| Compound Name:       | Kalata B11 |           |  |  |  |  |  |
| Cat. No.:            | B1576297   | Get Quote |  |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the three-dimensional structure of Kalata B1, a prototypic cyclotide, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. Kalata B1's unique cyclic cystine knot (CCK) architecture endows it with exceptional stability, making it a compelling scaffold for drug design and development. This document details the structural features, the experimental protocols for its elucidation, and the quantitative data underpinning the structural model.

# Introduction to Kalata B1 and its Structural Significance

Kalata B1 is a 29-amino acid peptide originally isolated from the African plant Oldenlandia affinis. It belongs to the cyclotide family, a group of plant-derived proteins characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[1] [2] This CCK motif, where an embedded ring formed by two disulfide bonds and the intervening backbone is pierced by a third disulfide bond, confers extraordinary resistance to thermal, chemical, and enzymatic degradation.[1][3][4]

The structure of Kalata B1 is predominantly composed of  $\beta$ -strands connected by tight turns, which form regions of a distorted triple-stranded  $\beta$ -sheet.[5][6] A significant feature of its tertiary structure is a prominent hydrophobic patch exposed to the solvent, which is crucial for its biological activities, including its antimicrobial and hemolytic properties that are linked to



membrane interaction.[1][5] The determination of its high-resolution solution structure by NMR has been pivotal in understanding its function and realizing its potential as a drug development scaffold.[1][7]

# Experimental Methodology for NMR Structure Determination

The elucidation of the 3D structure of Kalata B1 is a multi-step process involving sample preparation, NMR data acquisition, and computational structure calculation. The following protocols are a synthesis of methodologies reported in the literature.[8][9][10]

### **Sample Preparation**

- Isolation and Purification: Kalata B1 is typically extracted from plant material (Oldenlandia affinis) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] Alternatively, it can be produced by solid-phase peptide synthesis or recombinant methods.[8][11]
- NMR Sample Formulation: A purified sample of Kalata B1 (typically 1-2 mM) is dissolved in an aqueous buffer, commonly 90% H<sub>2</sub>O/10% D<sub>2</sub>O or 95% H<sub>2</sub>O/5% D<sub>2</sub>O, to allow for the observation of exchangeable amide protons.[8] The pH is adjusted, often to an acidic value (e.g., pH 4), to slow down amide proton exchange.[10] For certain experiments, the sample is dissolved in 100% D<sub>2</sub>O to identify slowly exchanging amide protons involved in hydrogen bonds.

#### **NMR Data Acquisition**

High-resolution NMR spectra are acquired using high-field spectrometers (e.g., 500 or 600 MHz).[8] A standard suite of two-dimensional (2D) NMR experiments is performed at a constant temperature (e.g., 298 K) to obtain resonance assignments and structural restraints.

- Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a given residue.
- Nuclear Overhauser Effect Spectroscopy (NOESY): This is the primary experiment for obtaining structural information. It detects protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. The intensity of a NOESY cross-peak is



inversely proportional to the sixth power of the distance between the two protons. A mixing time of around 200 ms is commonly used.[10]

- Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): This experiment is used to measure <sup>3</sup>J(HNα) coupling constants, which provide information about the backbone dihedral angle φ.[10]
- Exclusive Correlation Spectroscopy (E-COSY): Used to determine  ${}^{3}J(\alpha\beta)$  coupling constants, which provide information on the  $\chi^{1}$  side-chain dihedral angle.[10]

#### **Structure Calculation and Refinement**

- Resonance Assignment: The first step in data analysis is the sequential assignment of all
  proton resonances to their specific locations in the amino acid sequence using the TOCSY
  and NOESY spectra.
- Derivation of Structural Restraints:
  - Distance Restraints: NOESY cross-peaks are integrated, and their volumes are converted into upper distance limits between proton pairs (e.g., strong < 2.7 Å, medium < 3.3 Å, weak < 5.0 Å).[12]</li>
  - Dihedral Angle Restraints: <sup>3</sup>J(HNα) coupling constants are used to restrain the backbone dihedral angle φ.
  - Hydrogen Bond Restraints: Slowly exchanging amide protons, identified in experiments after dissolving the sample in D₂O, are used as evidence for hydrogen bonds. Once a hydrogen bond is identified, the N-O distance is typically restrained.[10][13]
- Structure Calculation: A family of 3D structures is calculated using software like CNS or CYANA.[10][13] The process typically employs a simulated annealing protocol, where a randomized polypeptide chain is folded in silico to satisfy the experimental restraints.
- Refinement and Validation: An ensemble of the lowest-energy structures (typically 20) that
  best fit the experimental data is selected.[14] This ensemble is then validated using tools like
  PROCHECK to assess its stereochemical quality, including analysis of the Ramachandran
  plot.[10]



## **Quantitative Structural Data**

The following tables summarize the key quantitative data derived from NMR analysis of Kalata B1.

## **Structural Statistics for Kalata B1 (PDB: 1NB1)**

This table presents the structural statistics for the ensemble of 20 NMR structures of Kalata B1 deposited in the Protein Data Bank (PDB ID: 1NB1).

| Parameter                                | Value |
|------------------------------------------|-------|
| NMR Distance & Dihedral Constraints      |       |
| Total NOE Distance Restraints            | 261   |
| Intra-residue                            | 98    |
| Inter-residue                            | 163   |
| Sequential ( i-j =1)                     | 85    |
| Medium-range (1 <  i-j  < 5)             | 58    |
| Long-range ( $ i-j  \ge 5$ )             | 20    |
| Hydrogen Bond Restraints                 | 10    |
| Structure Statistics                     |       |
| Number of Conformers Calculated          | 50    |
| Number of Conformers Submitted           | 20    |
| Ramachandran Plot Analysis               |       |
| Residues in most favored regions         | 81.8% |
| Residues in additionally allowed regions | 18.2% |
| Residues in generously allowed regions   | 0.0%  |
| Residues in disallowed regions           | 0.0%  |



(Data sourced from PDB entry 1NB1 and related publications)[1][10][14]

# <sup>1</sup>H Chemical Shift Assignments

The following table lists the <sup>1</sup>H chemical shift assignments for Kalata B1. These values are fundamental for interpreting NMR spectra and are sensitive indicators of the local chemical environment and secondary structure. The data is based on that reported for D-Kalata B1, which has been shown to have an identical secondary structure to the native L-enantiomer.[8]



| Gly1       8.58       3.99, 3.84       -       -         Leu2       8.32       4.31       1.72, 1.61       γ: 1.65, δ: 0.95, 0.90         Pro3       -       4.35       2.29, 1.98       γ: 2.05, 1.89, δ: 3.71, 3.59         Val4       8.81       3.95       2.15       γ: 1.01, 0.98         Cys5       8.45       4.51       3.15, 2.98       -         Gly6       8.29       4.01, 3.89       -       -         Glu7       8.41       4.28       2.09, 1.99       γ: 2.35         Thr8       7.99       4.32       4.21       γ: 1.25         Cys9       8.15       4.65       3.21, 3.01       -         Val10       8.01       4.11       2.19       γ: 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28                                                                                                                                                                                                                       | Residue | HN   | Ηα         | нβ         | Other Protons |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|------|------------|------------|---------------|
| Leu2       8.32       4.31       1.72, 1.61       0.90         Pro3       -       4.35       2.29, 1.98       Y: 2.05, 1.89; δ: 3.71, 3.59         Val4       8.81       3.95       2.15       Y: 1.01, 0.98         Cys5       8.45       4.51       3.15, 2.98       -         Gly6       8.29       4.01, 3.89       -       -         Glu7       8.41       4.28       2.09, 1.99       Y: 2.35         Thr8       7.99       4.32       4.21       Y: 1.25         Cys9       8.15       4.65       3.21, 3.01       -         Val10       8.01       4.11       2.19       Y: 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       Y: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       Y: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       - <tr< td=""><td>Gly1</td><td>8.58</td><td>3.99, 3.84</td><td>-</td><td>-</td></tr<>                                                                                                                                | Gly1    | 8.58 | 3.99, 3.84 | -          | -             |
| Pro3       -       4.35       2.29, 1.98       3.71, 3.59         Val4       8.81       3.95       2.15       y: 1.01, 0.98         Cys5       8.45       4.51       3.15, 2.98       -         Gly6       8.29       4.01, 3.89       -       -         Glu7       8.41       4.28       2.09, 1.99       y: 2.35         Thr8       7.99       4.32       4.21       y: 1.25         Cys9       8.15       4.65       3.21, 3.01       -         Val10       8.01       4.11       2.19       y: 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       y: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       \u00e5: 7.55, 6.89         Thr16       7.95       4.35       4.25       y: 2.08, 1.91; \u00e5: 8.69         Pr017       -       4.39       2.31, 1.95       \u00e7: 2.08, 1.91; \u00e7: \u00e7: 8.69         Gly18       8.11       4.55       3.11, 2.95       -<                                                                                                                                                                                           | Leu2    | 8.32 | 4.31       | 1.72, 1.61 |               |
| Cys5       8.45       4.51       3.15, 2.98       -         Gly6       8.29       4.01, 3.89       -       -         Glu7       8.41       4.28       2.09, 1.99       Y; 2.35         Thr8       7.99       4.32       4.21       Y; 1.25         Cys9       8.15       4.65       3.21, 3.01       -         Val10       8.01       4.11       2.19       Y; 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       Y; 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       \delta; 7.55, 6.89         Thr16       7.95       4.35       4.25       Y; 1.28         Pr017       -       4.39       2.31, 1.95       Y; 2.08, 1.91; \delta; \ | Pro3    | -    | 4.35       | 2.29, 1.98 |               |
| Gly6       8.29       4.01, 3.89       -       -         Glu7       8.41       4.28       2.09, 1.99       γ: 2.35         Thr8       7.99       4.32       4.21       γ: 1.25         Cys9       8.15       4.65       3.21, 3.01       -         Val10       8.01       4.11       2.19       γ: 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pr017       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                          | Val4    | 8.81 | 3.95       | 2.15       | у: 1.01, 0.98 |
| Glu7       8.41       4.28       2.09, 1.99       γ: 2.35         Thr8       7.99       4.32       4.21       γ: 1.25         Cys9       8.15       4.65       3.21, 3.01       -         Val10       8.01       4.11       2.19       γ: 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pr017       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                   | Cys5    | 8.45 | 4.51       | 3.15, 2.98 | -             |
| Thr8       7.99       4.32       4.21       γ: 1.25         Cys9       8.15       4.65       3.21, 3.01       -         Val10       8.01       4.11       2.19       γ: 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                     | Gly6    | 8.29 | 4.01, 3.89 | -          | -             |
| Cys9       8.15       4.65       3.21, 3.01       -         Val10       8.01       4.11       2.19       γ: 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                 | Glu7    | 8.41 | 4.28       | 2.09, 1.99 | γ: 2.35       |
| Val10       8.01       4.11       2.19       γ: 1.05, 0.99         Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             | Thr8    | 7.99 | 4.32       | 4.21       | γ: 1.25       |
| Gly11       8.35       3.98, 3.85       -       -         Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                | Cys9    | 8.15 | 4.65       | 3.21, 3.01 | -             |
| Gly12       8.21       3.95, 3.81       -       -         Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                          | Val10   | 8.01 | 4.11       | 2.19       | γ: 1.05, 0.99 |
| Thr13       7.89       4.29       4.18       γ: 1.21         Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    | Gly11   | 8.35 | 3.98, 3.85 | -          | -             |
| Cys14       8.05       4.59       3.18, 2.99       -         Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                 | Gly12   | 8.21 | 3.95, 3.81 | -          | -             |
| Asn15       8.25       4.68       2.89, 2.78       δ: 7.55, 6.89         Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95 $\frac{9}{3.69}$ , 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         | Thr13   | 7.89 | 4.29       | 4.18       | у: 1.21       |
| Thr16       7.95       4.35       4.25       γ: 1.28         Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       | Cys14   | 8.05 | 4.59       | 3.18, 2.99 | -             |
| Pro17       -       4.39       2.31, 1.95       γ: 2.08, 1.91; δ: 3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       γ: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    | Asn15   | 8.25 | 4.68       | 2.89, 2.78 | δ: 7.55, 6.89 |
| Pro17       -       4.39       2.31, 1.95       3.69, 3.55         Gly18       8.18       3.91, 3.79       -       -         Cys19       8.11       4.55       3.11, 2.95       -         Thr20       7.85       4.25       4.15       y: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                      | Thr16   | 7.95 | 4.35       | 4.25       | у: 1.28       |
| Cys19     8.11     4.55     3.11, 2.95     -       Thr20     7.85     4.25     4.15     y: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     | Pro17   | -    | 4.39       | 2.31, 1.95 |               |
| Thr20 7.85 4.25 4.15 y: 1.19                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                        | Gly18   | 8.18 | 3.91, 3.79 | -          | -             |
|                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     | Cys19   | 8.11 | 4.55       | 3.11, 2.95 | -             |
| Cys21 8.01 4.61 3.25.3.05                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           | Thr20   | 7.85 | 4.25       | 4.15       | у: 1.19       |
| Cy521 0.01 4.01 5.25, 5.05                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                          | Cys21   | 8.01 | 4.61       | 3.25, 3.05 | -             |



| Ser22 | 8.19 | 4.45 | 3.89, 3.78 | -                               |
|-------|------|------|------------|---------------------------------|
| Trp23 | 8.28 | 4.71 | 3.35, 3.21 | Ring protons                    |
| Pro24 | -    | 4.41 | 2.35, 1.99 | γ: 2.11, 1.95; δ:<br>3.75, 3.61 |
| Val25 | 8.35 | 4.15 | 2.21       | γ: 1.08, 1.01                   |
| Cys26 | 8.15 | 4.58 | 3.15, 2.98 | -                               |
| Thr27 | 7.91 | 4.28 | 4.19       | γ: 1.22                         |
| Arg28 | 8.21 | 4.38 | 1.89, 1.78 | γ: 1.65; δ: 3.21                |
| Asn29 | 8.31 | 4.75 | 2.91, 2.81 | δ: 7.61, 6.95                   |

Note: Chemical shifts are in ppm. Data adapted from the supplementary information of Sando et al., J. Am. Chem. Soc. 2004, 126 (24), pp 7450–7451, for D-Kalata B1.[8]

# Visualizing the NMR Workflow

The following diagram illustrates the general experimental workflow for determining the threedimensional structure of Kalata B1 using NMR spectroscopy.





Click to download full resolution via product page



Caption: Experimental workflow for the 3D structure determination of Kalata B1 via NMR spectroscopy.

### Conclusion

NMR spectroscopy has been indispensable in revealing the intricate three-dimensional architecture of Kalata B1. The detailed structural insights, from the cyclic cystine knot to the surface-exposed hydrophobic patch, have provided a molecular basis for its remarkable stability and biological activity. The methodologies and quantitative data presented in this guide offer a comprehensive overview for researchers aiming to understand, utilize, or modify the Kalata B1 scaffold for applications in drug discovery and biotechnology. The well-defined structure, stabilized by its unique topology, continues to make Kalata B1 and other cyclotides a premier framework for peptide engineering.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orientation and Location of the Cyclotide Kalata B1 in Lipid Bilayers Revealed by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformation and mode of membrane interaction in cyclotides. Spatial structure of kalata B1 bound to a dodecylphosphocholine micelle PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. A Synthetic Mirror Image of Kalata B1 Reveals that Cyclotide Activity Is Independent of a Protein Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclotide isolation and characterization PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Combined X-ray and NMR Analysis of the Stability of the Cyclotide Cystine Knot Fold That Underpins Its Insecticidal Activity and Potential Use as a Drug Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant Production of The Cyclotide Kalata B1 by Conditional Split Inteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. users.cs.duke.edu [users.cs.duke.edu]
- 13. Kalata B8, a novel antiviral circular protein, exhibits conformational flexibility in the cystine knot motif PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [The Three-Dimensional Structure of Kalata B1 by NMR Spectroscopy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576297#three-dimensional-structure-of-kalata-b1-nmr-spectroscopy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com